1-isobutyl-1H-pyrazol-5-amine chemical properties and structure
1-isobutyl-1H-pyrazol-5-amine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 1-isobutyl-1H-pyrazol-5-amine. The information is intended for researchers in medicinal chemistry, drug discovery, and related scientific fields.
Core Chemical Properties and Structure
1-isobutyl-1H-pyrazol-5-amine is a heterocyclic amine featuring a pyrazole ring substituted with an isobutyl group at the N1 position and an amine group at the C5 position. Its structural characteristics make it a valuable building block in the synthesis of more complex molecules, particularly for screening in drug discovery programs.
Physicochemical and Structural Data
The key chemical and physical properties of 1-isobutyl-1H-pyrazol-5-amine are summarized in the table below. While specific experimental values for properties such as boiling point and density are not widely published, the compound is known to be a liquid at room temperature.[1][2]
| Property | Value | Source(s) |
| IUPAC Name | 1-isobutyl-1H-pyrazol-5-amine | [3] |
| Synonyms | 1-(2-Methylpropyl)-1H-pyrazol-5-amine, 1-isobutyl-1H-pyrazol-5-ylamine | [3] |
| CAS Number | 3524-18-3 | [1][2][3] |
| Molecular Formula | C₇H₁₃N₃ | [1][3] |
| Molecular Weight | 139.20 g/mol | [1][4] |
| Physical Form | Liquid | [1][2] |
| Purity | ≥95% (Commercially available) | [1][2][4] |
| InChI Key | AGAFAORHXSFBGK-UHFFFAOYSA-N | [1] |
| Predicted logP | 0.93 | [2] |
| Rotatable Bonds | 2 | [2] |
| Stability | Generally stable under normal laboratory conditions. Should be stored away from strong acids or bases. | [5] |
| Toxicity | Classified under acute toxicity categories; consult Safety Data Sheet (SDS) for handling. | [5] |
Chemical Structure
The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the pyrazole ring, the N-isobutyl group, and the C5-amine group.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 1-isobutyl-1H-pyrazol-5-amine are not explicitly available in peer-reviewed literature. However, based on established synthetic routes for substituted 5-aminopyrazoles, a plausible and detailed methodology is provided below.
Proposed Synthesis Protocol
The synthesis of N-alkylated-5-aminopyrazoles is commonly achieved via the cyclocondensation reaction of a substituted hydrazine with a β-ketonitrile or a derivative of malononitrile. The following protocol describes a representative synthesis starting from isobutylhydrazine and 3-aminocinnamonitrile (a derivative of benzoylacetonitrile).
Materials:
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Isobutylhydrazine (or its salt, e.g., hydrochloride)
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3-Ethoxyacrylonitrile (or similar β-alkoxyacrylonitrile)
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Ethanol (absolute)
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Sodium ethoxide (if starting with a hydrazine salt)
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Ethyl acetate, Hexanes (for chromatography)
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Saturated sodium bicarbonate solution, Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-ethoxyacrylonitrile (1.0 equivalent) and absolute ethanol.
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Add isobutylhydrazine (1.1 equivalents) to the solution. If using a hydrazine salt, pre-treat the ethanol solution with a corresponding equivalent of a base like sodium ethoxide and stir for 30 minutes before adding the acrylonitrile.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
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Work-up: Once complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude liquid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-isobutyl-1H-pyrazol-5-amine.
Characterization Protocols
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Use the residual solvent peak as an internal reference.
-
Confirm the structure by analyzing chemical shifts, integration values, and coupling patterns. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous signal assignment.
2. Infrared (IR) Spectroscopy:
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Obtain the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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Apply a small drop of the neat liquid product directly onto the ATR crystal.
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Record the spectrum, typically from 4000 to 400 cm⁻¹.
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Identify characteristic absorption bands for N-H (amine), C-H (aliphatic), C=N, and C=C (pyrazole ring) bonds.
3. Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) to confirm the molecular weight.
Spectroscopic Data Analysis (Predicted)
As experimental spectra are not publicly available, this section provides an analysis of the expected spectroscopic signatures for 1-isobutyl-1H-pyrazol-5-amine based on its structure.
Predicted ¹H and ¹³C NMR Spectra
The following tables summarize the predicted chemical shifts (in ppm) for the key protons and carbons in the molecule. Predictions are based on standard chemical shift values for similar structural motifs.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-3 | ~7.2-7.4 | d (J ≈ 2.5 Hz) | 1H | Pyrazole ring CH |
| H-4 | ~5.4-5.6 | d (J ≈ 2.5 Hz) | 1H | Pyrazole ring CH |
| -NH₂ | ~3.5-4.5 | br s | 2H | Amine |
| -CH₂- (isobutyl) | ~3.6-3.8 | d (J ≈ 7.2 Hz) | 2H | N-CH₂ |
| -CH- (isobutyl) | ~2.0-2.2 | m | 1H | Isobutyl methine |
| -CH₃ (isobutyl) | ~0.8-1.0 | d (J ≈ 6.7 Hz) | 6H | Isobutyl methyls |
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon Atom | Predicted δ (ppm) | Assignment |
| C-5 | ~148-152 | Pyrazole ring C-NH₂ |
| C-3 | ~135-138 | Pyrazole ring CH |
| C-4 | ~95-98 | Pyrazole ring CH |
| -CH₂- (isobutyl) | ~55-58 | N-CH₂ |
| -CH- (isobutyl) | ~28-30 | Isobutyl methine |
| -CH₃ (isobutyl) | ~19-21 | Isobutyl methyls |
Expected IR and MS Signatures
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IR Spectrum: Key absorption bands are expected around 3400-3200 cm⁻¹ (N-H stretching of the primary amine), 2960-2870 cm⁻¹ (aliphatic C-H stretching), and 1620-1500 cm⁻¹ (C=N and C=C stretching of the pyrazole ring).
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Mass Spectrum (ESI+): The primary ion observed would be the protonated molecular ion [M+H]⁺ at an m/z of approximately 140.2.
Biological Activity and Screening Workflow
While the specific biological activity of 1-isobutyl-1H-pyrazol-5-amine is not documented, the 5-aminopyrazole scaffold is a well-known pharmacophore present in compounds with a wide range of therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. A logical workflow for the initial biological screening of this novel compound is proposed below.
This tiered approach allows for efficient initial screening to identify potential biological activities, followed by more rigorous validation and characterization of any confirmed "hits" to determine their potential as starting points for a drug discovery program.
References
- 1. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine (EVT-13763278) [evitachem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
